6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol
Overview
Description
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol is an organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methyl group, a phenyl-tetrazole moiety, and a sulfanyl group
Preparation Methods
The synthesis of 6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-tetrazole-5-thiol from phenyl isothiocyanate and sodium azide.
Intermediate Formation: The thiol derivative is then reacted with propargyl bromide to form a propargylsulfanyl intermediate.
Final Product: The intermediate undergoes a click reaction with various azides to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using catalysts such as copper sulfate and sodium ascorbate in a DMF-water mixture .
Chemical Reactions Analysis
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the tetrazole ring or the pyrimidine ring.
Substitution: The methyl and phenyl groups can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the tetrazole and pyrimidine rings.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}pyrimidin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds like 4-(1H-tetrazol-5-yl)benzoic acid and 5-methyl-1H-tetrazole share structural similarities with the tetrazole ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methyl-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-9-7-12(20)15-13(14-9)21-8-11-16-17-18-19(11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKPRGQPMBEQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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